1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a phenoxy group
Preparation Methods
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps:
Synthesis of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Synthesis of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with piperazine and phenoxyacetyl chloride under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE undergoes various chemical reactions:
Oxidation: The carbazole moiety can be oxidized using agents like manganese dioxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Photopolymerization: The compound can act as a photoinitiator for radical photo-polymerization of ethylenically unsaturated compounds.
Scientific Research Applications
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiproliferative and cytotoxic activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Organic Electronics: Its electroluminescent properties make it useful in various electronic applications.
Mechanism of Action
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other carbazole derivatives:
9-ethyl-9H-carbazole: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
2-(9H-Carbazol-9-yl)ethyl acrylate: This derivative is used in organic electronics and shares the carbazole moiety.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have applications in medicinal chemistry and materials science.
The uniqueness of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its combination of a carbazole moiety with a piperazine ring and a phenoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C27H29N3O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-25-11-7-6-10-23(25)24-18-21(12-13-26(24)30)19-28-14-16-29(17-15-28)27(31)20-32-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3 |
InChI Key |
MLMYQKCXZDBEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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